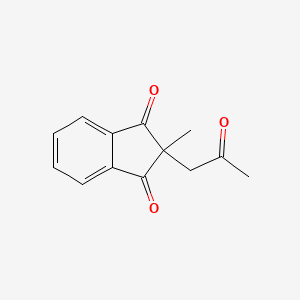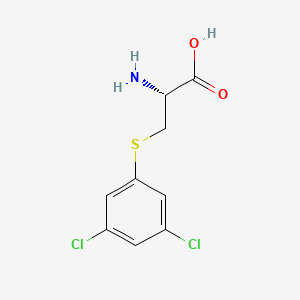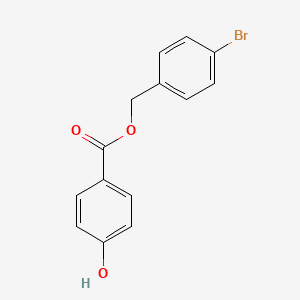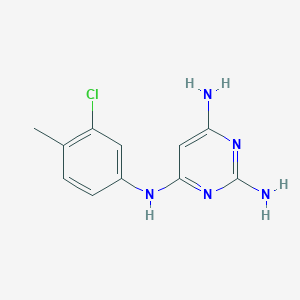
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- is a complex organic compound with a unique structure that includes an indene core and various functional groups
Méthodes De Préparation
The synthesis of 1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Cyclization: The α,β-unsaturated ketone undergoes cyclization to form the indene core.
Functional Group Modification: Various functional groups are introduced or modified to achieve the final structure of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.
Applications De Recherche Scientifique
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- can be compared with other similar compounds, such as:
1H-indene-1,3(2H)-dione: Lacks the additional methyl and oxopropyl groups, leading to different reactivity and applications.
2-methyl-1H-indene-1,3(2H)-dione:
2-oxopropyl-1H-indene-1,3(2H)-dione: Contains the oxopropyl group but lacks the additional methyl group, resulting in distinct properties.
Propriétés
Numéro CAS |
91165-26-3 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
2-methyl-2-(2-oxopropyl)indene-1,3-dione |
InChI |
InChI=1S/C13H12O3/c1-8(14)7-13(2)11(15)9-5-3-4-6-10(9)12(13)16/h3-6H,7H2,1-2H3 |
Clé InChI |
SGDHEGYYHBHDKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)

![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)
![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)

![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)


![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)



